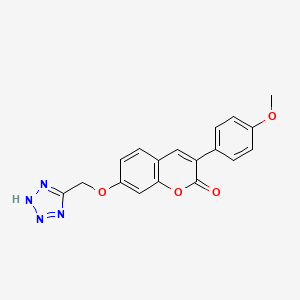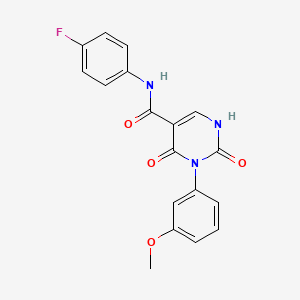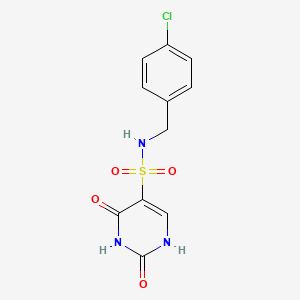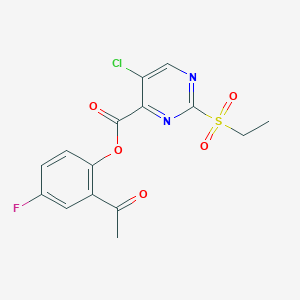![molecular formula C21H23N3O4 B11293837 2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11293837.png)
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mouthful, but let’s break it down. The systematic name reveals its structure:
2-(3,5-dimethylphenoxy): This part consists of a phenoxy group (C₆H₅O) attached to a 3,5-dimethylphenyl ring.
N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) linked to a 4-propoxyphenyl group.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate. Subsequent cyclization with 4-propoxyaniline and hydrazine hydrate yields the desired oxadiazole ring.
Reaction Conditions:Chloroacetyl chloride reaction: 3,5-dimethylphenol reacts with chloroacetyl chloride in a solvent like dichloromethane or chloroform.
Cyclization: The cyclization step typically occurs in anhydrous conditions using a base (such as triethylamine) and a suitable solvent (e.g., acetonitrile).
Industrial Production: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the phenolic group to a quinone or other oxidized forms.
Substitution: The phenoxy group can be substituted with various functional groups.
Reduction: Reduction of the oxadiazole ring may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation could yield a quinone derivative, while substitution might lead to various analogs.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Potential drug candidates due to its unique structure.
Chemical Biology: As a probe to study biological processes.
Materials Science: For designing functional materials.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Propriétés
Formule moléculaire |
C21H23N3O4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-9-26-17-7-5-16(6-8-17)20-23-21(24-28-20)22-19(25)13-27-18-11-14(2)10-15(3)12-18/h5-8,10-12H,4,9,13H2,1-3H3,(H,22,24,25) |
Clé InChI |
HOYLTLCPUNVHBX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11293755.png)
![9-(2,4-dimethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293763.png)

![3-(3-Chlorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11293776.png)
![2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11293782.png)


![1-methyl-N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293802.png)

![5-amino-1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293808.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11293814.png)
![3,9-dibenzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293831.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11293847.png)
![2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11293854.png)
